molecular formula C9H19NO2 B2605617 6-Amino-2-propylhexanoic acid CAS No. 4751-72-8

6-Amino-2-propylhexanoic acid

Cat. No.: B2605617
CAS No.: 4751-72-8
M. Wt: 173.256
InChI Key: UGFGCJUZRJTFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-propylhexanoic acid is an organic compound with the molecular formula C9H19NO2 It is a derivative of hexanoic acid, featuring an amino group at the sixth position and a propyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-propylhexanoic acid typically involves the reaction of 2-propylhexanoic acid with ammonia or an amine under controlled conditions. One common method involves the use of sodium carbonate as a base in an aqueous solution, followed by the addition of the amine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-propylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

6-Amino-2-propylhexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 6-Amino-2-propylhexanoic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes that bind to lysine residues, thereby affecting various biochemical pathways. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

    6-Aminohexanoic acid: Similar structure but lacks the propyl group.

    2-Aminohexanoic acid: Amino group at a different position.

    2-Propylhexanoic acid: Lacks the amino group.

Uniqueness

6-Amino-2-propylhexanoic acid is unique due to the presence of both an amino group and a propyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

6-amino-2-propylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-2-5-8(9(11)12)6-3-4-7-10/h8H,2-7,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFGCJUZRJTFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCCCN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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